Cas no 928653-79-6 (5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER)
5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Chemical and Physical Properties
Names and Identifiers
-
- 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER
- tert-butyl 5-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
- AB48815
- SCHEMBL20689586
- DTXSID60640123
- 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- MFCD08741533
- 928653-79-6
- FT-0678330
- AKOS015838287
- tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, AldrichCPR
- A859962
- DB-029523
- G67540
-
- MDL: MFCD08741533
- Inchi: 1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
- InChI Key: FHBLBHBXDKLIJN-UHFFFAOYSA-N
- SMILES: IC1=CN(C(=O)OC(C)(C)C)C2C1=CC(=CN=2)Cl
Computed Properties
- Exact Mass: 377.96300
- Monoisotopic Mass: 377.96320g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.7±0.1 g/cm3
- Boiling Point: 413.6±55.0 °C at 760 mmHg
- Flash Point: 182.4±22.2 °C
- PSA: 44.12000
- LogP: 4.07750
5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Pricemore >>
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| abcr | AB263413-1 g |
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5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Suppliers
5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER
Introduction to 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER (CAS No. 928653-79-6)
The compound 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER, identified by its CAS number 928653-79-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the pyrrolopyridine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural potential. The presence of both chloro and iodo substituents on the pyrrolopyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER in the development of novel therapeutic agents. Its unique structural features have been exploited in the design of small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The tert-butyl ester group at the carboxylic acid position provides stability while allowing for further functionalization, making it an ideal building block for medicinal chemists.
In the realm of drug discovery, the pyrrolopyridine motif is well-documented for its ability to interact with biological targets such as protein kinases, receptors, and enzymes. The halogenated version of this scaffold, particularly 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER, has been extensively studied for its potential to modulate these interactions. Researchers have leveraged its reactivity to develop compounds that exhibit potent activity against diseases ranging from oncology to inflammatory disorders. The chloro and iodo substituents are particularly noteworthy, as they can be selectively modified through cross-coupling reactions, allowing for the introduction of diverse pharmacophores.
The synthesis of 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core. Key steps include halogenation at specific positions followed by esterification to introduce the tert-butyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER is its utility in generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents on the pyrrolopyridine scaffold, researchers can identify lead compounds with optimized pharmacokinetic and pharmacodynamic properties. This approach has been successfully applied in academic and industrial settings to discover novel drugs with therapeutic potential.
Recent publications have demonstrated the use of 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER in designing inhibitors targeting specific kinases involved in cancer metabolism. For example, a study published in *Journal of Medicinal Chemistry* described how derivatives of this compound effectively disrupt signaling pathways critical for tumor growth. The ability to fine-tune the structure through selective functionalization has allowed researchers to develop molecules with improved selectivity and reduced toxicity.
The versatility of 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER extends beyond kinase inhibition. Its framework has been explored in developing antiviral and anti-inflammatory agents as well. The halogenated pyrrolopyridine core provides a handle for further derivatization, enabling the creation of compounds that interact with diverse biological targets. This adaptability makes it a cornerstone in medicinal chemistry research.
In conclusion, 5-CHLORO-3-IODO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER (CAS No. 928653-79-6) is a pivotal compound in modern drug discovery. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is only expected to grow.
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